molecular formula C7H9N3O B033789 3-amino-N'-hydroxybenzene-1-carboximidamide CAS No. 100524-07-0

3-amino-N'-hydroxybenzene-1-carboximidamide

Cat. No. B033789
M. Wt: 151.17 g/mol
InChI Key: OPGWBTKZYLRPRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions such as Dieckmann cyclization and Ullmann reaction. Dieckmann cyclization, for instance, has been used to yield various hydroxy-indole derivatives from 2-[(carboxymethyl)amino]benzoic acid diesters, highlighting a method that could be adapted for the synthesis of 3-amino-N'-hydroxybenzene-1-carboximidamide derivatives by adjusting starting materials and reaction conditions (Unangst et al., 1987).

Molecular Structure Analysis

Structural analyses of similar compounds involve advanced techniques like X-ray diffraction, showcasing how molecular complexes are synthesized from donors and acceptors to reveal detailed structural information. For example, the synthesis and structural characterization of coordination polymers incorporating aminobenzene derivatives demonstrate the intricate structures and coordination modes possible with such frameworks (Shao et al., 2019).

Chemical Reactions and Properties

Compounds with similar functional groups engage in a variety of chemical reactions, including hydroboration and carbenoid N-H insertion, showcasing the versatility of these compounds in synthetic chemistry. For instance, the hydroboration of alkenes using the anionic 1-H-boratabenzene ligand demonstrates the reactivity and potential for functionalization in similar compounds (Yuan et al., 2011).

Physical Properties Analysis

The physical properties of compounds can be influenced by their molecular structure, as demonstrated in studies of polymer syntheses and properties. For example, polyimides derived from specific diamines exhibit high tensile strength and thermal stability, suggesting that similar analyses could reveal valuable physical properties of 3-amino-N'-hydroxybenzene-1-carboximidamide derivatives (Liaw & Liaw, 1996).

Scientific Research Applications

Electropolymerization for Biosensor Development

The electropolymerization of hydroxybenzene and aminobenzene isomers, including compounds similar to 3-amino-N'-hydroxybenzene-1-carboximidamide, is used in developing electrochemical biosensors. These biosensors, integrated with enzymes like glucose oxidase, show promise in detecting glucose and other compounds in complex biological systems (Carelli et al., 1996).

Functionalized Boratabenzene Complexes

3-amino-N'-hydroxybenzene-1-carboximidamide-related compounds have been utilized in the hydroboration of various substrates, leading to the creation of new alkyl-, alkenyl-, amino-, or amidino-functionalized boratabenzene rare-earth metal complexes. These compounds have potential applications in organic synthesis and materials science (Yuan et al., 2011).

Density and Molar Volume Studies in Aqueous Solutions

Studies on compounds structurally similar to 3-amino-N'-hydroxybenzene-1-carboximidamide, like m-aminophenol, have been conducted to understand their partial molar volumes in aqueous solutions at various temperatures and pressures. Such research is crucial for understanding the physicochemical properties of these compounds in different environments (Stříteská et al., 2003).

Biotransformation in Environmental Science

The biotransformation of related compounds by Clostridium species has been studied, particularly in the context of arsenic contamination in the environment. This research is relevant for understanding the environmental impact and microbial interactions of similar compounds (Stolz et al., 2007).

Vibrational Spectroscopy in Material Science

The structural properties of compounds like 3-amino-4-hydroxybenzene sulfonic acid have been analyzed using vibrational spectroscopy, offering insights into their potential applications in material science and industrial processes (Ramarajan et al., 2020).

Polymer-bound Cyclic N-hydroxy Amides in Peptide Synthesis

N-hydroxy amides, with structures related to 3-amino-N'-hydroxybenzene-1-carboximidamide, have been developed for peptide synthesis. This application is significant in the field of biochemistry and pharmaceuticals (Akiyama et al., 1985).

Synthesis of Novel Indole-2-carboxylic Acids

Research has been conducted on the synthesis of novel compounds, including derivatives of 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids, which are structurally related to 3-amino-N'-hydroxybenzene-1-carboximidamide. These studies are important for the development of new chemical entities (Unangst et al., 1987).

Future Directions

The future directions of research on 3-amino-N’-hydroxybenzene-1-carboximidamide could involve further development of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide moiety-based small molecule antagonists for PI3K signalling pathways .

properties

IUPAC Name

3-amino-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGWBTKZYLRPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588248
Record name 3-Amino-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N'-hydroxybenzene-1-carboximidamide

CAS RN

100524-07-0
Record name 3-Amino-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminobenzamide oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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